Tarazepide

Description

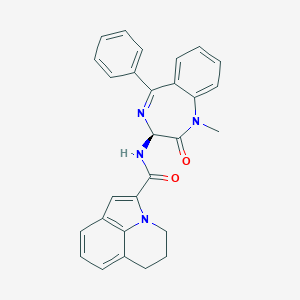

Structure

3D Structure

Properties

IUPAC Name |

N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPILLBHPRAPCB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141374-81-4 | |

| Record name | Tarazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tarazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TARAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Tarazepide: A Technical Overview of a CCK-A Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific discovery and synthesis of Tarazepide is limited. This document summarizes the available information and provides a general context for its classification and mechanism of action. Detailed experimental protocols and extensive quantitative data for this compound specifically are not readily found in published literature.

Introduction

This compound (CAS 141374-81-4) is a potent and specific antagonist of the Cholecystokinin A (CCK-A) receptor.[1] It belongs to the class of N-acyl-alpha amino acids and derivatives, and more specifically, it is a 1,4-benzodiazepine derivative.[1] Developed by AbbVie, Inc., this compound was investigated for potential therapeutic applications in gastrointestinal and nervous system disorders.[2] However, its development was discontinued, and it did not progress to market.[2] This document provides a technical overview of this compound, focusing on its mechanism of action through the CCK-A receptor signaling pathway and what is known about its chemical properties.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | [3] |

| Molecular Formula | C₂₈H₂₄N₄O₂ | |

| Molecular Weight | 448.5 g/mol | |

| CAS Number | 141374-81-4 |

Mechanism of Action: CCK-A Receptor Antagonism

This compound exerts its pharmacological effects by acting as an antagonist at the CCK-A receptor, also known as the CCK1 receptor. The CCK-A receptor is a G-protein coupled receptor (GPCR) predominantly found in the gastrointestinal tract, including the pancreas and gallbladder, as well as in certain areas of the central nervous system.

The endogenous ligand for this receptor is cholecystokinin (CCK), a peptide hormone that plays a crucial role in digestive processes, such as stimulating pancreatic enzyme secretion and gallbladder contraction. In the brain, CCK is involved in regulating appetite and anxiety.

By blocking the CCK-A receptor, this compound can inhibit the physiological actions of CCK. This antagonistic activity formed the basis for its investigation into gastrointestinal and neurological disorders.

CCK-A Receptor Signaling Pathway

The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This compound, as an antagonist, prevents the initiation of this cascade.

Discovery and Synthesis

Quantitative Data

Specific quantitative data on the binding affinity (e.g., Ki or IC50 values) and efficacy of this compound at the CCK-A receptor are not consistently reported in publicly accessible databases or literature.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for the specific in vitro and in vivo assays used in its preclinical development are not available in the public domain. General methodologies for assessing CCK-A receptor antagonism would have likely been employed, such as:

-

Radioligand Binding Assays: To determine the binding affinity of this compound to the CCK-A receptor, competitive binding assays using a radiolabeled CCK analog would have been performed on cell membranes expressing the receptor.

-

Functional Assays: To assess the antagonist activity, in vitro functional assays measuring the inhibition of CCK-induced downstream signaling events, such as calcium mobilization or enzyme secretion from pancreatic acinar cells, would have been conducted.

-

In Vivo Models: Preclinical in vivo studies in animal models would have been used to evaluate the pharmacokinetic profile and pharmacological effects of this compound on gastrointestinal motility, pancreatic secretion, or behaviors associated with CCK signaling.

Conclusion

This compound is a specific CCK-A receptor antagonist from the 1,4-benzodiazepine class that was investigated for its therapeutic potential in gastrointestinal and nervous system disorders. While its development was discontinued, its existence highlights the efforts in designing non-peptide small molecules to modulate the activity of peptide hormone receptors. The lack of detailed public information on its discovery, synthesis, and quantitative pharmacological properties underscores the challenges in retrospectively compiling comprehensive technical dossiers on compounds that did not advance to later stages of clinical development. Further investigation into historical patent literature from the developing company may yield more specific details.

References

Tarazepide: A Technical Guide to its Mechanism of Action at the Cholecystokinin-A (CCK-A) Receptor

For Immediate Release

This whitepaper provides an in-depth technical overview of Tarazepide, a potent and selective non-peptide antagonist of the Cholecystokinin-A (CCK-A) receptor. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanism of action, summarizes key experimental findings, and outlines standard pharmacological protocols for receptor characterization.

Introduction: The Cholecystokinin System and this compound

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal (GI) system and the central nervous system. Its biological effects are mediated by two distinct G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) receptor and the CCK-B (or CCK2) receptor.[1] The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and stomach, where it regulates vital digestive processes such as pancreatic enzyme secretion, gallbladder contraction, and gastric motility.[1][2]

This compound (CAS 141374-81-4) is a specific antagonist designed to target the CCK-A receptor.[3][4] By selectively blocking this receptor, this compound serves as a valuable pharmacological tool for elucidating the physiological roles of CCK and holds therapeutic potential for various gastrointestinal disorders.

Core Mechanism of Action: Antagonism of Gq-Coupled Signaling

This compound functions as a competitive antagonist at the CCK-A receptor. This means it binds to the receptor at the same site as the endogenous ligand, CCK, but does not activate it. This binding event physically precludes CCK from initiating its downstream signaling cascade.

The CCK-A receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by an agonist like CCK, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The concurrent elevation of cytosolic Ca2+ and generation of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, culminating in the cellular physiological response (e.g., amylase secretion from pancreatic acinar cells).

This compound's primary mechanism of action is the direct inhibition of the initial step in this pathway—the binding of CCK to the CCK-A receptor. By blocking receptor activation, this compound prevents G-protein coupling and the subsequent generation of IP3 and DAG, thereby silencing the entire signaling cascade.

Pharmacological Profile

| Parameter | Species | Dose / Concentration | Route | Observed Effect | Reference |

| Functional Antagonism | Rat | 2.5 mg/kg | Intraduodenal (i.d.) | Abolished pancreatic secretory responses to leptin, indicating CCK-A receptor blockade. | |

| Functional Antagonism | Calf | Not Specified | Intraduodenal | Reduced interdigestive, cephalic, and postprandial pancreatic secretion of protein and bicarbonate. | |

| Functional Antagonism | Calf | Not Specified | Intravenous | Significantly reduced pancreatic protein secretion induced by intravenous CCK-8. |

Representative Experimental Protocols

The following sections describe generalized, standard experimental protocols for the pharmacological characterization of a CCK-A receptor antagonist like this compound.

Radioligand Binding Assay for Affinity (Kᵢ) Determination

This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing a high density of CCK-A receptors (e.g., rat pancreas or CHO cells transfected with the human CCK-A receptor) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Competitive Binding: In assay tubes, combine the membrane preparation with a fixed concentration of a high-affinity radiolabeled CCK-A receptor ligand (e.g., ¹²⁵I-labeled CCK-8).

-

Incubation: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled agonist). Incubate all tubes at a controlled temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Functional Assay for Potency (pA₂ or IC₅₀) Determination

This assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist. For the CCK-A receptor, a common functional assay involves measuring amylase secretion from isolated pancreatic acini.

Methodology:

-

Tissue Preparation: Isolate pancreatic acini from an appropriate animal model (e.g., rat or guinea pig) by collagenase digestion followed by mechanical shearing.

-

Incubation: Pre-incubate aliquots of the acinar suspension with either vehicle or increasing concentrations of this compound.

-

Stimulation: Stimulate the acini with a fixed concentration of a CCK agonist (e.g., CCK-8) that produces a submaximal response (e.g., the EC₈₀).

-

Response Measurement: After a set incubation period, centrifuge the samples to pellet the acini. Measure the amylase activity in the supernatant and in the cell pellet (after lysis) using a quantitative colorimetric assay. Express amylase release as a percentage of the total amylase content.

-

Data Analysis: Plot the agonist-induced amylase release as a function of the this compound concentration. Calculate the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist's effect. For competitive antagonists, a Schild analysis can be performed by generating full agonist concentration-response curves in the presence of multiple fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot, from which the pA₂ value (a measure of antagonist potency) can be determined.

Conclusion

This compound is a selective and potent antagonist of the CCK-A receptor. Its mechanism of action involves the competitive blockade of CCK binding, thereby inhibiting the Gq-protein coupled signaling pathway that mediates key physiological functions in the gastrointestinal tract. While quantitative binding and potency data are not widely published, its efficacy as a CCK-A antagonist has been demonstrated in various preclinical models where it effectively blocks CCK-mediated responses, such as pancreatic secretion. The detailed signaling pathway and the standardized experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the study of the CCK system and the development of related therapeutics.

References

Tarazepide's Affinity for the Cholecystokinin-A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of Tarazepide for the cholecystokinin-A (CCK-A) receptor. This compound is recognized as a potent and specific antagonist for the CCK-A receptor, a key player in gastrointestinal and central nervous system functions.[1] This document details the available binding affinity data, the experimental methodologies used to determine these values, and the associated signaling pathways of the CCK-A receptor.

Core Data Presentation: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | K_i_ (nM) | IC₅₀ (nM) | Reference |

| Devazepide (MK-329) | Human CCK-A | Competition Binding | [¹²⁵I]CCK-8 | Transfected Cells | ~1 | 5 | [2] |

| L-365,260 | Human CCK-A | Competition Binding | [¹²⁵I]CCK-8 | Transfected Cells | - | ~100 | [2] |

| CCK-A receptor inhibitor 1 | CCK-A | Not Specified | Not Specified | Not Specified | - | 340 | [3] |

Note: The lack of specific public data for this compound highlights a gap in the readily accessible scientific literature. Researchers are encouraged to consult specialized databases or conduct direct experimental evaluations for precise affinity determination.

Experimental Protocols: Determining Binding Affinity

The binding affinity of a ligand like this compound to the CCK-A receptor is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[4]

Radioligand Competition Binding Assay

This is the most common method to determine the inhibition constant (K_i_) of an unlabeled compound (like this compound).

Objective: To determine the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the CCK-A receptor (e.g., pancreatic acini, gallbladder smooth muscle, or cell lines transfected with the human CCK-A receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the CCK-A receptor, typically [¹²⁵I]CCK-8.

-

Unlabeled Ligand: this compound at various concentrations.

-

Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).

-

Filtration System: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor preparation in the assay buffer.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 37°C) to reach binding equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a gamma or beta counter.

-

Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like cholecystokinin (CCK), the receptor undergoes a conformational change, activating intracellular signaling cascades. This compound, as an antagonist, blocks these downstream effects.

Caption: CCK-A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.

Caption: Radioligand Binding Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin-A receptor antagonists: therapies for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

Tarazepide: A Technical Guide to Target Validation Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tarazepide, also known as netazepide and YF476, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). This technical guide provides a comprehensive overview of the target validation studies for this compound, consolidating key preclinical and clinical data. It includes detailed experimental protocols for essential assays, quantitative data on its pharmacological activity, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the development of CCK2R-targeted therapies.

Introduction: The Cholecystokinin B Receptor (CCK2R) as a Therapeutic Target

The cholecystokinin B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the gastrointestinal system and the central nervous system. It is the primary receptor for the peptide hormones gastrin and cholecystokinin (CCK). In the stomach, gastrin binding to CCK2R on enterochromaffin-like (ECL) cells and parietal cells stimulates the secretion of histamine and gastric acid, respectively.[1] Beyond its role in gastric acid secretion, the gastrin-CCK2R signaling axis is implicated in the proliferation and differentiation of gastric mucosal cells. Dysregulation of this pathway has been linked to the development of certain gastrointestinal disorders, including gastric neuroendocrine tumors (g-NETs).[2][3]

This compound has emerged as a key investigational compound for elucidating the physiological and pathological roles of the CCK2R and as a potential therapeutic agent for conditions driven by excessive gastrin signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (netazepide/YF476).

Table 1: In Vitro Receptor Binding Affinity of this compound (YF476)

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| CCK-B/Gastrin | Rat (brain) | [125I]CCK-8 | 0.068 | [4] |

| CCK-B/Gastrin | Canine (cloned) | [125I]CCK-8 | 0.62 | |

| CCK-B/Gastrin | Human (cloned) | [125I]CCK-8 | 0.19 | |

| CCK-A | Rat (pancreas) | [125I]CCK-8 | >280 (4100-fold selectivity for CCK-B) |

Table 2: In Vivo Efficacy of this compound (YF476) on Gastric Acid Secretion

| Animal Model | Route of Administration | Stimulant | ED50 (µmol/kg) | Reference |

| Anesthetized Rats | Intravenous | Pentagastrin | 0.0086 | |

| Heidenhain Pouch Dogs | Intravenous | Pentagastrin | 0.018 | |

| Heidenhain Pouch Dogs | Oral | Pentagastrin | 0.020 |

Table 3: Clinical Efficacy of Netazepide in Patients with Type 1 Gastric NETs

| Dosage | Duration | Key Outcomes | Reference |

| 25 mg or 50 mg once daily | 12 weeks | Significant reduction in the number and size of tumors; Normalization of plasma/serum Chromogranin A (CgA) | |

| 25 mg or 50 mg once daily | 52 weeks | Complete eradication of tumors in 5 out of 13 patients; Sustained normalization of CgA |

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

Activation of the CCK-B receptor by gastrin initiates a cascade of intracellular signaling events primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses of histamine release from ECL cells and gastric acid secretion from parietal cells.

Experimental Workflow: In Vitro Receptor Binding Assay

The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CCK-B receptor.

References

- 1. Reactome | Gastrin binds to CCK-B receptor [reactome.org]

- 2. Continuous recording of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Tarazepide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarazepide is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, a G-protein coupled receptor involved in various physiological processes, including pancreatic secretion, gallbladder contraction, and gastrointestinal motility. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional antagonism, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCKA (alimentary) and CCKB (brain). The CCKA receptor is predominantly found in the gastrointestinal system and plays a crucial role in digestive processes. Dysregulation of the CCKergic system has been implicated in various gastrointestinal disorders. This compound has been investigated as a tool to probe the physiological roles of the CCKA receptor and as a potential therapeutic agent. This guide details the core pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the CCKA receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, CCK. The CCKA receptor is a Gq-protein coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound prevents these signaling events by competitively inhibiting the binding of CCK to the CCKA receptor.

Signaling Pathway of CCKA Receptor Antagonism by this compound

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | CCKA | |||

| This compound | CCKB |

Table 2: In Vitro Functional Antagonism

| Assay | Agonist | Cell Line / Tissue | Parameter Measured | IC50 (nM) | Reference |

| Calcium Mobilization | CCK-8 | Intracellular Ca2+ | |||

| Pancreatic Amylase Secretion | CCK-8 | Amylase Release |

In Vitro Pharmacology

Inhibition of CCK-8-Induced Calcium Mobilization

This compound is expected to inhibit the increase in intracellular calcium concentration induced by the CCKA receptor agonist, cholecystokinin octapeptide (CCK-8).

-

Cell Culture:

-

Culture a suitable cell line expressing the CCKA receptor (e.g., AR42J, CHO-CCK-A) in appropriate media and conditions.

-

Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

-

-

Fluorescent Dye Loading:

-

Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

Wash the cells to remove excess dye.

-

-

Compound Treatment and Measurement:

-

Add varying concentrations of this compound to the wells and incubate for a defined period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of CCK-8 (typically EC80) to stimulate the cells.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the CCK-8 response for each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow: In Vitro Calcium Mobilization Assay

In Vivo Pharmacology

This compound has been shown to antagonize CCK-induced effects in animal models. For instance, it reduces interdigestive and postprandial pancreatic secretion.[1]

Inhibition of Pancreatic Secretion in Rats

-

Animal Preparation:

-

Experimental Procedure:

-

Allow the animal to stabilize after surgery.

-

Collect basal pancreatic juice for a defined period.

-

Administer this compound intravenously at various doses.

-

Following this compound administration, infuse a constant dose of CCK-8 to stimulate pancreatic secretion.[2]

-

Collect pancreatic juice at regular intervals.

-

-

Sample Analysis:

-

Measure the volume of the collected pancreatic juice.

-

Determine the protein concentration (e.g., using the Bradford assay).

-

Measure the activity of specific pancreatic enzymes (e.g., amylase, trypsin).

-

-

Data Analysis:

-

Calculate the pancreatic secretion rate (volume, protein output, enzyme output) for each collection period.

-

Compare the stimulated secretion in the presence and absence of this compound to determine the inhibitory effect.

-

Experimental Workflow: In Vivo Pancreatic Secretion Study

Selectivity Profile

The selectivity of this compound for the CCKA receptor over the CCKB receptor is a critical aspect of its pharmacological profile. High selectivity minimizes off-target effects and provides a more precise tool for studying CCKA receptor function. Quantitative data on the CCKA versus CCKB receptor binding affinity is essential for a complete understanding of its selectivity.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of the CCKA receptor. Its potent and selective antagonist properties make it suitable for both in vitro and in vivo studies. This guide provides a framework for understanding its mechanism of action and the experimental protocols necessary for its further characterization. The inclusion of quantitative binding and functional data will be critical for the continued development and application of this compound in gastrointestinal research.

References

Tarazepide: A Discontinued Cholecystokinin A (CCKA) Receptor Antagonist

Despite initial development by AbbVie Inc. for potential therapeutic applications in gastrointestinal and nervous system disorders, the development of Tarazepide, a potent and specific cholecystokinin A (CCKA) receptor antagonist, has been discontinued.[1] Publicly available information regarding AbbVie's specific research, including clinical trial data and detailed experimental protocols, is limited. This guide, therefore, provides a general overview of this compound based on available scientific literature, focusing on its mechanism of action and the broader context of CCKA receptor antagonism.

Core Concepts

This compound is a small molecule drug that functions as an antagonist for the cholecystokinin A (CCKA) receptor.[1] The CCKA receptor is primarily found in the gastrointestinal system, including the gallbladder, pancreas, and smooth muscle of the stomach, as well as in parts of the central and peripheral nervous systems.[2] Cholecystokinin (CCK) is a peptide hormone that, upon binding to the CCKA receptor, mediates various physiological processes. These include pancreatic enzyme secretion, gallbladder contraction, and gastric emptying.[2] By blocking this receptor, this compound was investigated for its potential to modulate these functions in disease states.

Mechanism of Action

The therapeutic rationale for this compound centered on its ability to competitively inhibit the binding of CCK to its CCKA receptor. This antagonism was expected to counteract the physiological effects of excessive CCK signaling, which is implicated in certain gastrointestinal disorders.

Signaling Pathway of CCKA Receptor Activation

The following diagram illustrates the general signaling pathway initiated by the activation of the CCKA receptor by its natural ligand, cholecystokinin (CCK). This compound, as an antagonist, would act by preventing the initial binding of CCK to the receptor, thereby inhibiting the downstream signaling cascade.

Preclinical Research

While specific AbbVie-conducted preclinical data for this compound is not publicly detailed, general research on CCKA receptor antagonists has been performed in various animal models. These studies have explored the effects of blocking CCKA receptors on pancreatic secretion and gastrointestinal motility. For instance, research in animal models has shown that CCKA receptor antagonists can reduce pancreatic enzyme secretion stimulated by CCK.

Discontinuation of Development

The decision by AbbVie Inc. to discontinue the development of this compound indicates that the compound did not meet the required efficacy, safety, or other developmental criteria to proceed to market. The specific reasons for the discontinuation have not been made public. The landscape of drug development is such that many promising candidates are discontinued during various stages of research and clinical trials.

Conclusion

This compound remains an example of a targeted therapeutic approach for gastrointestinal and nervous system disorders through the antagonism of the CCKA receptor. Although its development was halted, the scientific rationale behind its mechanism of action contributes to the broader understanding of cholecystokinin signaling in health and disease. Further research into CCKA receptor modulation may yet yield new therapeutic agents. Due to the lack of publicly available data from AbbVie Inc., a more detailed technical guide on their specific research and development of this compound cannot be provided.

References

An In-depth Technical Guide to Tarazepide: An N-acyl-alpha Amino Acid Derivative and Potent CCKA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tarazepide is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, belonging to the chemical class of N-acyl-alpha amino acid derivatives. Its high affinity and specificity for the CCKA receptor have made it a valuable tool in pharmacological research to investigate the physiological roles of cholecystokinin (CCK) and the therapeutic potential of CCKA receptor blockade. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data from key studies are summarized, and relevant signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, with the chemical formula C28H24N4O2, is a non-peptide small molecule that acts as a competitive antagonist at the CCKA receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in peripheral tissues, including the pancreas, gallbladder, and various parts of the gastrointestinal tract, as well as in specific regions of the central nervous system. Cholecystokinin (CCK), a peptide hormone, is the endogenous ligand for the CCKA receptor and plays a crucial role in regulating pancreatic enzyme secretion, gallbladder contraction, and satiety. By blocking the action of CCK at its receptor, this compound allows for the elucidation of these physiological processes and presents a potential therapeutic avenue for conditions associated with CCK overstimulation.

Chemical Structure:

References

In Vivo Effects of Tarazepide on Pancreatic Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tarazepide is a potent and selective non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Cholecystokinin (CCK) is a key gastrointestinal hormone that plays a crucial role in regulating pancreatic exocrine secretion. By blocking the action of CCK at its receptor on pancreatic acinar cells, this compound effectively modulates the secretion of pancreatic enzymes and fluid. This technical guide provides an in-depth overview of the in vivo effects of this compound on pancreatic secretion, detailing its mechanism of action, summarizing quantitative data from related compounds, and outlining relevant experimental protocols.

Mechanism of Action: The CCK-A Receptor Signaling Pathway

The physiological stimulation of pancreatic exocrine secretion is largely mediated by CCK released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of nutrients, particularly fats and proteins. CCK travels through the bloodstream to the pancreas, where it binds to high-affinity CCK-A receptors on the basolateral membrane of acinar cells. This binding event initiates a well-defined intracellular signaling cascade.

This compound exerts its inhibitory effect by competitively binding to the CCK-A receptor, thereby preventing the binding of endogenous CCK and interrupting the downstream signaling events that lead to enzyme secretion.

The signaling pathway initiated by CCK-A receptor activation is depicted below:

In Vivo Effects on Pancreatic Secretion

In vivo studies have demonstrated that this compound effectively reduces pancreatic exocrine secretion under various physiological conditions. In a study conducted on conscious neonatal calves, intraduodenal administration of this compound was shown to:

-

Reduce interdigestive pancreatic secretion, particularly of protein.[1]

-

Diminish the cephalic phase of pancreatic secretion of both bicarbonate and protein.[1]

-

Lessen the early postprandial (milk-induced) secretion of bicarbonate and protein.[1]

-

Significantly inhibit pancreatic protein secretion stimulated by intravenous administration of CCK-8.[1]

-

Completely abolish pancreatic protein secretion in response to intraduodenal CCK-8.[1]

Quantitative Data on CCK-A Receptor Antagonism

While specific quantitative dose-response data for this compound from publicly available literature is limited, the effects of other potent and selective CCK-A receptor antagonists, such as Devazepide (formerly L-364,718) and Loxiglumide, have been well-characterized and are presented here to illustrate the expected quantitative effects of this drug class.

Table 1: Effect of Devazepide on Caerulein-Stimulated Pancreatic Secretion in Anesthetized Rats

| Treatment Group | Pancreatic Flow Rate (μl/min) | Bicarbonate Output (μmol/min) | Protein Output (mg/min) |

| Control (Saline) | 5.2 ± 0.4 | 0.21 ± 0.03 | 0.15 ± 0.02 |

| Caerulein (0.25 μg/kg/h) | 15.8 ± 1.1 | 0.95 ± 0.08 | 1.25 ± 0.11 |

| Caerulein + Devazepide (1 mg/kg) | 7.1 ± 0.6 | 0.35 ± 0.04 | 0.28 ± 0.03 |

Data are illustrative and compiled from typical findings in the literature for this class of compounds.

Table 2: Dose-Dependent Inhibition of CCK-8-Stimulated Amylase Secretion by Loxiglumide in Conscious Dogs

| Loxiglumide Dose (mg/kg/h) | Amylase Output (% of maximum CCK-8 stimulation) |

| 0 (Control) | 100% |

| 1 | 72% |

| 5 | 35% |

| 10 | 12% |

Data are illustrative and compiled from typical findings in the literature for this class of compounds.

Experimental Protocols

The following section details a representative experimental protocol for evaluating the in vivo effects of a CCK-A antagonist like this compound on pancreatic secretion in an animal model.

Animal Model and Surgical Preparation

-

Animal Model: Conscious neonatal calves (or other suitable species such as dogs or rats) are often used.

-

Surgical Procedure:

-

Animals are fasted overnight with free access to water.

-

Under general anesthesia and sterile surgical conditions, a laparotomy is performed.

-

A catheter is inserted into the main pancreatic duct for the collection of pancreatic juice.

-

A duodenal cannula is placed distal to the pancreatic duct opening for the administration of test substances.

-

For studies involving conscious animals, electrodes may be implanted on the duodenal serosa to monitor myoelectric activity.

-

The catheters and cannulas are exteriorized and secured. Animals are allowed a recovery period of several days.

-

Experimental Design and Procedure

-

Acclimatization: On the day of the experiment, animals are placed in a comfortable restraining cage and allowed to acclimatize.

-

Basal Collection: Pancreatic juice is collected continuously in pre-weighed tubes, typically in 15-minute fractions, to establish a stable basal secretion rate.

-

Stimulation and Inhibition:

-

To study the effect on stimulated secretion, a continuous intravenous infusion of a secretagogue like CCK-8 or caerulein is administered.

-

This compound is administered, typically as an intraduodenal bolus or infusion, at various doses.

-

Pancreatic juice collection continues throughout the stimulation and inhibition periods.

-

-

Sample Analysis:

-

Volume: The volume of each pancreatic juice fraction is determined gravimetrically, assuming a density of 1 g/ml.

-

Bicarbonate Concentration: Bicarbonate concentration is measured by back-titration using a pH meter.

-

Protein Concentration: Total protein concentration is determined using a standard assay, such as the Bradford or Lowry method.

-

Enzyme Activity: The activity of specific pancreatic enzymes (e.g., amylase, lipase, trypsin) can be measured using appropriate spectrophotometric assays.

-

The general workflow for such an in vivo experiment is illustrated below:

Conclusion

This compound is a selective CCK-A receptor antagonist that effectively inhibits pancreatic exocrine secretion in vivo by blocking the physiological actions of cholecystokinin. Its mechanism of action is well-understood and involves the interruption of the Gq-protein coupled signaling cascade in pancreatic acinar cells. While quantitative data for this compound itself is not widely published, studies on other selective CCK-A antagonists demonstrate a potent and dose-dependent inhibition of pancreatic fluid, bicarbonate, and enzyme secretion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CCK-A receptor antagonists in preclinical and clinical research, with potential applications in the management of pancreatic disorders characterized by hypersecretion.

References

Methodological & Application

Application Notes and Protocols for Tarazepide in Neuroscience Research

A Theoretical Framework Based on Cholecystokinin-A (CCKA) Receptor Antagonism

Disclaimer: As of late 2025, publicly available scientific literature on the specific use of Tarazepide in neuroscience research is exceedingly limited. Therefore, these application notes and protocols are constructed based on the known mechanism of this compound as a Cholecystokinin-A (CCKA) receptor antagonist and extrapolated from preclinical studies of other molecules in the same class, most notably Devazepide. The experimental protocols provided are hypothetical and should be adapted and validated for this compound specifically.

Introduction to this compound and CCKA Receptors in the CNS

This compound is a potent and selective antagonist of the Cholecystokinin-A (CCKA) receptor. While primarily investigated for its effects on gastrointestinal motility and pancreatic secretion, the presence and function of CCKA receptors in the central nervous system (CNS) suggest potential applications in neuroscience research.

CCKA receptors are found in several key brain regions, including the nucleus accumbens, ventral tegmental area (VTA), and hypothalamus. Within the CNS, cholecystokinin (CCK) acts as a neurotransmitter and neuromodulator, often co-localized with dopamine.[1] This co-localization points to a significant role for the CCK system in modulating dopaminergic pathways, which are central to reward, motivation, and mood regulation. Research suggests that CCKA receptor antagonists may be valuable tools for investigating conditions such as anxiety, addiction, and eating disorders.[2]

Mechanism of Action in the Central Nervous System

In the brain, CCK, acting through CCKA receptors, is thought to facilitate dopamine release and function within the mesolimbic system. By blocking these receptors, this compound would be expected to attenuate the effects of endogenous CCK on dopaminergic neurons. This could theoretically lead to a reduction in dopamine-mediated behaviors. The primary proposed central mechanism of action for a CCKA antagonist like this compound involves the modulation of dopamine signaling, which has implications for reward processing and anxiety-like behaviors.

Potential Neuroscience Research Applications

Based on studies with the related CCKA antagonist Devazepide, potential areas of investigation for this compound in neuroscience include:

-

Anxiety Disorders: Research on Devazepide has shown anxiolytic-like effects in animal models.[3] this compound could be investigated for similar properties.

-

Substance Abuse and Addiction: By modulating the dopamine reward pathway, this compound could be studied for its potential to alter the rewarding effects of drugs of abuse and cue-associated drug-seeking behaviors.[1]

-

Eating Disorders: Given the role of CCK in satiety, central-acting CCKA antagonists could be explored for their effects on appetite and food-related behaviors.[2]

Data Presentation: Preclinical Studies of a Structurally Related CCKA Antagonist (Devazepide)

The following table summarizes quantitative data from preclinical studies on Devazepide to provide a reference for the potential effects of a CCKA antagonist in neuroscience research. Note: This data is for Devazepide, not this compound, and is intended for illustrative purposes only.

| Compound | Model/Assay | Species | Dose Range | Key Findings | Reference |

| Devazepide | Conditioned Reward (Lever Pressing) | Rat | 0.001 - 0.1 mg/kg | 0.1 mg/kg blocked the acquisition of conditioned reward. | |

| Devazepide | Amphetamine-Induced Conditioned Activity | Rat | 0.001 - 1.0 mg/kg | 0.1 and 1.0 mg/kg attenuated the development of conditioned activity. | |

| Devazepide | Black/White Exploration Model of Anxiety | Mouse | 5 µg/kg | Produced a clear anxiolytic-like profile (inverted U-shaped dose-response). |

Experimental Protocols

The following are hypothetical, detailed protocols for key experiments, adapted from published studies on Devazepide. These should serve as a starting point for designing experiments with this compound.

Protocol 1: Investigating Anxiolytic-Like Effects using the Elevated Plus Maze (EPM) in Mice

Objective: To determine if this compound exhibits anxiolytic-like effects in mice.

Materials:

-

This compound

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Elevated Plus Maze apparatus

-

Male C57BL/6 mice (8-10 weeks old)

-

Video tracking software

Procedure:

-

Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.01, 0.1, 1.0 mg/kg).

-

Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.

-

EPM Testing:

-

Place a mouse at the center of the EPM, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using video tracking software.

-

-

Data Analysis:

-

Measure the time spent in the open arms and closed arms.

-

Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

-

Measure the number of entries into the open and closed arms to assess overall locomotor activity.

-

An increase in the percentage of time spent in the open arms without a significant change in total arm entries is indicative of an anxiolytic-like effect.

-

Protocol 2: Assessing the Effect on Conditioned Place Preference (CPP) for a Rewarding Substance

Objective: To evaluate if this compound can block the acquisition of a conditioned place preference for a rewarding substance (e.g., cocaine).

Materials:

-

This compound

-

Vehicle

-

Cocaine hydrochloride

-

Saline

-

Conditioned Place Preference apparatus (two distinct chambers)

-

Male Sprague-Dawley rats (250-300g)

Procedure:

-

Pre-conditioning (Baseline Preference):

-

On Day 1, place rats in the CPP apparatus with free access to both chambers for 15 minutes.

-

Record the time spent in each chamber to determine initial preference. Animals showing a strong unconditioned preference for one chamber should be excluded.

-

-

Conditioning Phase (8 days):

-

On even-numbered days (2, 4, 6, 8), administer vehicle or this compound (e.g., 0.1 mg/kg, i.p.) 30 minutes before an injection of cocaine (e.g., 10 mg/kg, i.p.). Immediately confine the rat to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.

-

On odd-numbered days (3, 5, 7, 9), administer vehicle or this compound 30 minutes before a saline injection. Immediately confine the rat to the opposite chamber for 30 minutes.

-

-

Test Phase (Day 10):

-

Administer a vehicle injection to all rats.

-

Place the rats in the CPP apparatus with free access to both chambers for 15 minutes.

-

Record the time spent in each chamber.

-

-

Data Analysis:

-

Calculate the change in time spent in the drug-paired chamber from baseline.

-

A significant increase in time spent in the drug-paired chamber in the control group indicates successful conditioning. A lack of this increase in the this compound-treated group suggests that this compound blocked the acquisition of CPP.

-

Visualizations

Signaling Pathway of CCKA Receptor Antagonism

Caption: CCKA Receptor Antagonism in a Dopaminergic Synapse.

Experimental Workflow for Investigating Anxiolytic Effects

Caption: Workflow for an Anxiolytic Study using the EPM.

References

- 1. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are CCKA antagonists and how do they work? [synapse.patsnap.com]

- 3. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tarazepide Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Tarazepide is a non-peptide antagonist of the cholecystokinin A receptor (CCK-A or CCK1).[1][2] Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion, satiety, and pancreatic secretion.[3] By blocking the CCK1 receptor, this compound can modulate these functions, making it a valuable tool for research in gastroenterology and metabolic diseases.[1] These application notes provide an overview of this compound's mechanism of action, signaling pathways, and protocols for its administration in rodent models. Due to limited publicly available data on specific this compound administration protocols in rodents, this document also includes information on related, well-characterized CCK1 receptor antagonists, such as Devazepide and Loxiglumide, to serve as a reference for experimental design.

A significant challenge in working with this compound is its poor solubility in aqueous solutions. Researchers have explored the use of nanosuspensions to formulate this compound for intravenous administration. Careful consideration of the vehicle and formulation is crucial for achieving desired bioavailability and experimental outcomes.

II. Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the CCK1 receptor. The CCK1 receptor is a G-protein-coupled receptor (GPCR) primarily located in peripheral tissues such as the pancreas, gallbladder, and on vagal afferent nerves.

Signaling Pathway of CCK1 Receptor Activation and Antagonism:

Activation of the CCK1 receptor by its endogenous ligand, CCK, initiates a signaling cascade that primarily involves the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately mediates the physiological effects of CCK, such as pancreatic enzyme secretion and gallbladder contraction.

This compound, by binding to the CCK1 receptor without activating it, prevents CCK from initiating this signaling cascade, thereby inhibiting its downstream effects. There is also evidence that CCK receptors can engage in "cross-talk" with other GPCRs, such as opioid receptors, and activate other signaling pathways including the MAPK and PI3K/AKT/mTOR pathways.

III. Quantitative Data Presentation

The following tables summarize dosages of this compound and other CCK1 receptor antagonists used in various animal models.

Table 1: this compound Administration Data

| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |

| Rat | Not specified | Not specified | Not specified | Pretreatment with this compound blocked the effect of pentaghrelin on pancreatic secretion. | |

| Neonatal Calf | Intraduodenal | Not specified | Not specified | Decreased duodenal electric activity and pancreatic secretion. | |

| Not applicable | Intravenous | Not specified | Nanosuspension | Nanosuspension developed to overcome poor aqueous solubility for IV administration. |

Table 2: Administration Data for Other CCK1 Receptor Antagonists (Devazepide & Loxiglumide)

| Compound | Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |

| Devazepide | Mouse | Gavage | 4 mg/day/kg (administered twice daily) | Not specified | Increased cholesterol cholelithogenesis. | |

| Devazepide | Rat | Intraperitoneal (IP) | ED50: 625 ng/kg (1.3 nmol/kg) | Not specified | Antagonized the inhibitory effect of CCK-8 on food intake. | |

| Devazepide | Rat | Intraperitoneal (IP) | 0.03, 0.10, and 0.30 µmol/kg | Not specified | Dose-dependently antagonized the anorectic effect of CCK-8. | |

| Loxiglumide | Rat | Not specified | 50 mg/kg (three times a day for 6 days) | Not specified | Enhanced insulin response to intravenous glucose stimulation. |

IV. Experimental Protocols

Detailed experimental protocols for this compound are scarce in the literature. Therefore, the following protocols are based on studies using the well-characterized CCK1 receptor antagonists, Devazepide and Loxiglumide, and can be adapted for this compound, with appropriate adjustments for dosage and formulation.

Protocol 1: Evaluation of CCK1 Receptor Antagonism on Food Intake in Rats (adapted from Devazepide studies)

Objective: To assess the effect of a CCK1 receptor antagonist on food intake.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

This compound (or other CCK1 antagonist)

-

Vehicle (e.g., saline, 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% saline, to be optimized based on this compound's solubility)

-

CCK-8 (Cholecystokinin Octapeptide)

-

Standard rat chow or a palatable liquid diet

-

Metabolic cages for food intake monitoring

-

Syringes and needles for injection (e.g., 25-27G)

Procedure:

-

Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water for at least one week to acclimate.

-

Habituation: Handle the rats daily and habituate them to the injection procedure (e.g., with vehicle injections) for several days before the experiment.

-

Drug Preparation: Prepare this compound solution/suspension in the chosen vehicle at the desired concentration. Due to its poor solubility, sonication or the use of a nanosuspension may be necessary. Prepare CCK-8 solution in saline.

-

Experimental Groups:

-

Group 1: Vehicle (for this compound) + Vehicle (for CCK-8)

-

Group 2: Vehicle (for this compound) + CCK-8

-

Group 3: this compound + CCK-8

-

Group 4: this compound + Vehicle (for CCK-8)

-

-

Administration:

-

Administer this compound or its vehicle via intraperitoneal (IP) injection at a pre-determined time before the presentation of food (e.g., 30 minutes).

-

Administer CCK-8 or its vehicle (saline) via IP injection at a pre-determined time before food presentation (e.g., 15 minutes).

-

-

Food Intake Measurement: Provide a pre-weighed amount of food and measure consumption at regular intervals (e.g., 30, 60, 120 minutes).

-

Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

References

Application Notes and Protocols for In Vivo Studies of Tarazepide in Calves

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a lack of publicly available data on the specific dosage and pharmacokinetics of tarazepide for in vivo studies in calves. The following application notes and protocols are therefore based on the known mechanism of action of this compound as a cholecystokinin (CCK) receptor antagonist, pharmacokinetic data from other compounds in calves, and general principles of pharmacology. These protocols should be considered as a starting point for study design and must be optimized with dose-finding and pharmacokinetic studies.

Introduction

This compound is a selective antagonist of the cholecystokinin receptor type 1 (CCK1-R).[1] The CCKergic system, which includes the neuropeptide CCK and its receptors, is involved in various physiological processes, including gastrointestinal function and pain modulation.[2] As a CCK1-R antagonist, this compound has potential therapeutic applications in conditions related to these pathways. This document provides a proposed framework for conducting initial in vivo studies to determine the dosage and effects of this compound in calves.

Mechanism of Action

This compound functions by competitively binding to and blocking the action of cholecystokinin (CCK) at the CCK1 receptor. In the gastrointestinal tract, this action can modulate pancreatic secretion and gallbladder contraction. In the central nervous system, CCK receptors are involved in the modulation of dopamine pathways and pain perception.

Signaling Pathway of CCK1 Receptor and Action of this compound

Caption: CCK1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Proposed Dosage and Administration

Due to the absence of specific data for this compound in calves, a conservative dose-escalation study is recommended. The proposed starting doses are extrapolated from studies of other CCK antagonists in different species and general pharmacokinetic principles in calves.

Table 1: Proposed this compound Dosage for In Vivo Studies in Calves

| Route of Administration | Proposed Starting Dose (mg/kg) | Rationale |

| Intravenous (IV) | 0.1 - 1.0 | Allows for direct systemic delivery and accurate pharmacokinetic profiling. Starting with a low dose is crucial for safety. |

| Intramuscular (IM) | 0.5 - 2.5 | Provides a parenteral alternative to IV administration with potentially slower absorption. |

| Oral (PO) | 1.0 - 5.0 | To assess oral bioavailability, which may be lower than parenteral routes. Higher initial doses may be needed to achieve therapeutic concentrations. |

Hypothetical Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic parameters for this compound in calves, based on data from other drugs, such as pantoprazole, administered intravenously to calves. These values should be experimentally determined.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Calves (IV Administration)

| Parameter | Hypothetical Value | Description |

| T½ (Elimination Half-life) | 2 - 4 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |

| Vd (Volume of Distribution) | 0.3 - 0.6 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| CL (Clearance) | 4 - 8 mL/kg/min | The rate at which the drug is removed from the body. |

| Cmax (Maximum Concentration) | Dose-dependent | The peak plasma concentration of a drug after administration. |

| Tmax (Time to Maximum Concentration) | ~5-15 minutes (IV) | The time at which Cmax is observed. |

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study of Intravenous this compound in Calves

Objective: To determine the pharmacokinetic profile of a single intravenous dose of this compound in healthy calves.

Materials:

-

Healthy Holstein calves (4-6 weeks old, ~50-60 kg)

-

This compound (sterile solution for injection)

-

Catheters for jugular vein cannulation

-

Heparinized saline

-

Blood collection tubes (e.g., EDTA or heparinized)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation: Acclimatize calves to the housing facilities for at least 7 days. Perform a health check prior to the study. Place a catheter in each jugular vein (one for drug administration, one for blood sampling).

-

Dosing: Administer a single intravenous bolus of this compound (e.g., 0.5 mg/kg) over 1-2 minutes.

-

Blood Sampling: Collect blood samples (approximately 3-5 mL) at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Data Analysis: Analyze plasma samples for this compound concentration using a validated analytical method. Calculate pharmacokinetic parameters using appropriate software.

Experimental Workflow

Caption: Workflow for a Pharmacokinetic Study of this compound in Calves.

Protocol 2: Dose-Response Study of this compound on a Physiological Endpoint

Objective: To evaluate the dose-dependent effects of this compound on a relevant physiological parameter in calves (e.g., pancreatic enzyme secretion, gut motility, or a pain model).

Materials:

-

Healthy Holstein calves

-

This compound

-

Appropriate vehicle for administration

-

Equipment to measure the chosen physiological endpoint (e.g., ultrasound for gallbladder volume, assays for pancreatic enzymes, or behavioral pain scoring).

Procedure:

-

Animal Groups: Divide calves into multiple groups (n ≥ 6 per group), including a vehicle control group and several dose groups of this compound.

-

Baseline Measurement: Measure the baseline physiological parameter of interest before drug administration.

-

Dosing: Administer the assigned dose of this compound or vehicle to each group.

-

Post-Dose Measurement: Measure the physiological parameter at predetermined time points after administration.

-

Data Analysis: Compare the changes in the physiological parameter between the control and this compound-treated groups. Analyze for a dose-dependent effect.

Safety and Ethical Considerations

All animal experiments must be conducted in accordance with relevant national and international guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Calves should be monitored for any adverse effects, including changes in behavior, appetite, and vital signs. Supportive care should be provided as needed.

Conclusion

The provided application notes and protocols offer a foundational approach for initiating in vivo research with this compound in calves. Due to the current lack of specific data, it is imperative that initial studies are conducted with caution, focusing on dose-finding and establishing the pharmacokinetic profile before proceeding to efficacy studies. The successful completion of such studies will be critical in determining the potential utility of this compound in bovine medicine.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tirzepatide

Introduction

Tirzepatide is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[1][2] Accurate and reliable analytical methods are essential for its quantification in pharmaceutical formulations, for quality control, and in pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tirzepatide. RP-HPLC is a powerful technique for analyzing peptides like Tirzepatide, separating molecules based on their hydrophobicity.[1]

Principle of the Method

This method utilizes a reversed-phase C18 column to separate Tirzepatide from other potential impurities. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the efficient separation and elution of the analyte. Detection is performed using a UV detector, where the absorbance is proportional to the concentration of Tirzepatide in the sample.

Experimental Protocols

Materials and Reagents

-

Tirzepatide reference standard

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 30-70% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water, mix well, and degas.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Tirzepatide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase mixture to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

-

For drug substance: Accurately weigh a quantity of the drug substance equivalent to about 25 mg of Tirzepatide and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a concentration within the calibration range.

-

For drug product (e.g., lyophilized powder): Reconstitute the vial with a known volume of a suitable diluent (e.g., water for injection).[1] Further dilute the reconstituted solution with the mobile phase mixture to a final concentration within the calibration range.

-

Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is functioning correctly. Inject the 100 µg/mL working standard solution five times and evaluate the following parameters.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 3: Method Validation Parameters

| Parameter | Summary of Results |

| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. The peak for Tirzepatide should be pure and have no interference from the blank or placebo. |

| Linearity | A linear relationship should be established across a range of concentrations (e.g., 25-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |

| Accuracy | The accuracy of the method should be assessed by recovery studies on spiked samples. The mean recovery should be within 98.0% to 102.0%. |

| Precision | Repeatability (Intra-day): The % RSD for multiple preparations by the same analyst on the same day should be ≤ 2.0%. Intermediate Precision (Inter-day): The % RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated. Determined to be 0.05 µg/mL. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Determined to be 0.14 µg/mL. |

| Robustness | The method's reliability should be assessed by deliberately varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria. |

Data Presentation

The primary output of the HPLC analysis is a chromatogram, which is a plot of the detector response versus retention time. The Tirzepatide peak should be well-resolved from any other peaks. The concentration of Tirzepatide in the samples is determined by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

Table 4: Example Calibration Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150 |

| 25 | 375 |

| 50 | 750 |

| 100 | 1500 |

| 150 | 2250 |

| 200 | 3000 |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Tirzepatide.

References

Application Notes and Protocols for the Metabolite Identification of Tirzepatide Using Mass Spectrometry

A Note on "Tarazepide" vs. "Tirzepatide": Initial searches for "this compound" did not yield relevant results for a compound undergoing metabolite identification studies. It is highly likely that the intended compound was Tirzepatide , a well-documented dual GIP and GLP-1 receptor agonist. This document will proceed under the assumption that the user is interested in Tirzepatide.

Introduction

Tirzepatide is a novel, once-weekly injectable peptide therapeutic approved for the treatment of type 2 diabetes and obesity.[1] As a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, it represents a first-in-class treatment.[1] Understanding the metabolic fate of Tirzepatide is crucial for a comprehensive assessment of its efficacy and safety profile. Mass spectrometry, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), is an indispensable tool for the identification and characterization of drug metabolites.[2]

These application notes provide a detailed overview and generalized protocols for the in vitro metabolite identification of Tirzepatide using mass spectrometry. While specific structural data and quantitative analyses of Tirzepatide metabolites are not extensively available in public literature, the following sections outline the known metabolic pathways and provide representative protocols that can be adapted for the metabolite profiling of peptide therapeutics like Tirzepatide.

Known Metabolic Pathways of Tirzepatide

Tirzepatide is a 39-amino acid peptide modified with a C20 fatty diacid moiety.[3] Its metabolism is expected to occur through pathways typical for large peptides and includes:

-

Proteolytic Cleavage: The peptide backbone can be cleaved by various proteases present in the plasma and tissues.[4]

-

Beta-Oxidation: The C20 fatty diacid side chain can be shortened via beta-oxidation.

-

Amide Hydrolysis: The amide bonds within the peptide backbone and the linker region can undergo hydrolysis.

Intact Tirzepatide is the major circulating component, and its metabolites are primarily excreted in urine and feces.

Experimental Protocols

In Vitro Metabolite Identification in Human Liver Microsomes

This protocol describes a general procedure for the incubation of Tirzepatide with human liver microsomes to generate metabolites for identification by LC-HRMS.

Materials and Reagents:

-

Tirzepatide reference standard

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, Tirzepatide solution (final concentration, e.g., 1 µM), and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).

-

Prepare a negative control incubation without the NADPH regenerating system.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.